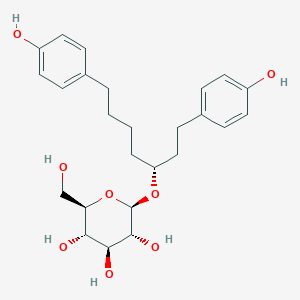
aceroside VII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aceroside VII is a natural product derived from plant sources. It is a phenolic compound with the molecular formula C25H34O8 and a molecular weight of 462.53 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aceroside VII involves several steps, including the extraction of the compound from plant sources and its subsequent purification. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the inner bark of certain plants .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. The exact methods used in industrial production are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Aceroside VII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl groups and aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted phenolic compounds.
Scientific Research Applications
Aceroside VII has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of natural products and nutraceuticals, as well as in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of aceroside VII involves its interaction with various molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress, inflammation, and microbial activity. It is believed to interact with enzymes and receptors involved in these processes, thereby influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Aceroside VII is unique among phenolic compounds due to its specific structure and biological activities. Similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Oleuropein: Found in olive leaves, with potential health benefits such as cardiovascular protection.
Glabridin: A flavonoid with antioxidant and skin-whitening effects
These compounds share some similarities with this compound but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound in scientific research.
Properties
Molecular Formula |
C25H34O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(4-hydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H34O8/c26-15-21-22(29)23(30)24(31)25(33-21)32-20(14-9-17-7-12-19(28)13-8-17)4-2-1-3-16-5-10-18(27)11-6-16/h5-8,10-13,20-31H,1-4,9,14-15H2/t20-,21-,22-,23+,24-,25-/m1/s1 |
InChI Key |
MAUAGULXOHJIER-RRLSKXGXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















